Centanamycin
Overview
Description
AS-I-145 is an indolecarboxamide obtained by the formal condensation of the carboxy group of 5,6,7-trimethoxyindole-2-carboxylic acid with the 2-amino group of 1-(2-chloroethyl)-2,4-diaminonaphthalene. It has a role as an antineoplastic agent. It is an indolecarboxamide, an aromatic amine, an aromatic ether and an organochlorine compound.
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
The structural requirements of indole-2-carboxamides, which include N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, are critical for allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds impact binding affinity and cooperativity, influencing CB1 receptor functionality. (Khurana et al., 2014)
Metabolism Studies
Research on the metabolism of synthetic cannabinoids, including those structurally similar to N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, has been conducted using human liver microsomes. These studies aim to identify biomarkers for monitoring intake and understanding the metabolic pathways of these compounds. (Li et al., 2018)
Antibacterial Properties
Indole derivatives, including N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, have been studied for their antibacterial activities. The synthesis of these compounds and their structure-activity relationships are important for developing new antibacterial agents. (Egawa et al., 1984)
Synthesis for Antiviral Applications
The efficient synthesis of structurally related indole carboxamides has been investigated for potential applications in treating viral infections, such as human papillomavirus. The synthesis process plays a crucial role in the development of these therapeutic agents. (Boggs et al., 2007)
Synthesis and Structural Analysis
Indole carboxamides, including those structurally similar to the chemical , have been synthesized and analyzed using techniques like X-ray crystallography. This research aids in understanding the molecular structure and potential interactions of these compounds. (Al-Ostoot et al., 2019)
Properties
CAS No. |
413577-16-9 |
---|---|
Molecular Formula |
C24H24ClN3O4 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |
InChI Key |
MNFPZBOQEWMBOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
413577-16-9 | |
Synonyms |
AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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